molecular formula C15H24N2O B10820228 (+)-Lupanine CAS No. 4356-43-8

(+)-Lupanine

Cat. No.: B10820228
CAS No.: 4356-43-8
M. Wt: 248.36 g/mol
InChI Key: JYIJIIVLEOETIQ-XDQVBPFNSA-N
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Description

Lupanine (CAS 550-90-3) is a tetracyclic quinolizidine alkaloid naturally present in plants of the Lupinus genus. This compound is of significant interest in biochemical and pharmacological research due to its diverse biological activities. In metabolic research, Lupanine has been identified as a positive modulator of glucose homeostasis. Studies indicate that it potentiates glucose-induced insulin secretion from pancreatic beta-cells, an effect that is notably more pronounced under hyperglycemic conditions. The primary mechanism of action involves the depolarization of the beta-cell membrane via the dose-dependent inhibition of ATP-sensitive potassium (KATP) channels, which subsequently triggers insulin release . This action, coupled with findings that oral administration in animal models improves glycemic control without inducing hypoglycemia, highlights its potential as a subject of type 2 diabetes research . Beyond its antidiabetic properties, Lupanine exhibits a broad spectrum of biological activities. It demonstrates antifungal properties, notably reducing the germination of powdery mildew conidia . It also possesses anthelmintic activity, inhibiting the migration of parasites like Haemonchus contortus , and has shown antimicrobial effects against various Gram-positive and Gram-negative bacteria . Furthermore, Lupanine can influence plant systems, acting as an inhibitor of seed germination . Supplied with a purity of >=98% , our Lupanine is ideal for research applications requiring a high-quality standard. Researchers should note that this product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. Chemical Specifications: • CAS Number: 550-90-3 • Molecular Formula: C15H24N2O • Molecular Weight: 248.36 g/mol • Storage: Store desiccated at -20°C for long-term stability .

Properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJIIVLEOETIQ-XDQVBPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023908
Record name Lupanine d-form
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-90-3, 4356-43-8
Record name (+)-Lupanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lupanine d-form
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Record name Lupanine, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupanine d-form
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Record name LUPANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUPANINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Historical Context and Early Techniques

The isolation of lupanine from lupin seeds dates to the 1930s, when researchers extracted alkaloids using ethanol followed by sequential treatments with water, sodium hydroxide, and chloroform. These methods prioritized simplicity but suffered from low yields (typically <5%) and excessive solvent consumption. For example, early protocols required 2000 mL of petroleum ether per 100 g of Lupinus albus seeds, resulting in poor scalability.

Alkaline Hydrolysis and Solvent Extraction

A landmark improvement emerged with alkaline hydrolysis, which liberates lupanine from its glycosidic bonds. In a representative protocol, raw Lupinus albus seeds are heated in water at 90–100°C for 20 hours, followed by basification to pH >13 using potassium hydroxide. Subsequent extraction with diethyl ether (600 mL/100 g seeds) yields crude lupanine with 97.1% purity and 1.1% enantiomeric excess (ee). This method reduced halogenated solvent use by 80% compared to earlier dichloromethane-based processes.

Table 1: Comparative Analysis of Lupanine Extraction Methods

MethodSolvent Volume (mL/100 g seeds)Yield (mg/50 g seeds)Purity (%)Enantiomeric Excess (%)
Traditional (1930s)2000 (petroleum ether)12065Not reported
Alkaline hydrolysis600 (diethyl ether)30597.11.1
Nanofiltration/MIP500 (ethyl acetate)22088Not applicable

Modern Synthetic and Semi-Synthetic Approaches

Chiral Resolution of rac-Lupanine

Enantiopure lupanine is critical for asymmetric synthesis. A patented resolution process uses tartaric acid to separate rac-lupanine into its D-(+)- and L-(-)- enantiomers. Dissolving 200 mg of rac-lupanine in ethanol and adding 0.78 equivalents of D-tartaric acid yields D-(+)-lupanine-tartrate crystals (29% yield, 99.0% ee). The mother liquor is basified with KOH and extracted with diethyl ether to recover L-(-)-lupanine (30% yield, 99.5% ee).

Green Chemistry Innovations

A 2022 study introduced molecularly imprinted polymers (MIPs) synthesized with itaconic acid to purify lupanine from lupin wastewater. After nanofiltration concentration, ethyl acetate extraction, and MIP chromatography, lupanine purity increased from 78% to 88% with 82% recovery. This approach reduces organic solvent use by 40% compared to silica gel chromatography.

Reduction to Sparteine: Optimizing Reaction Conditions

NaBH₄/I₂-Mediated Reduction

Enantiopure lupanine serves as a precursor to sparteine, a chiral ligand. The patent details a reduction using 1.5–2.5 equivalents of NaBH₄ and 1 equivalent of I₂ in diethyl ether. This protocol converts L-(-)-lupanine to L-(-)-sparteine in 85% yield, avoiding the explosive risks of LiAlH₄-based methods.

Table 2: Key Parameters for Lupanine-to-Sparteine Reduction

ParameterOptimal RangeYield (%)Purity (%)
NaBH₄ equivalents1.5–2.58598
SolventDiethyl ether8598
Reaction time (hours)128598

Environmental and Economic Considerations

Solvent Waste Reduction

The shift from dichloromethane (2000 mL/100 g seeds) to diethyl ether (600 mL/100 g seeds) in modern protocols lowers environmental toxicity by 70%. Similarly, MIP-based purification cuts ethyl acetate consumption by 30% compared to liquid-liquid extraction .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Lupanine’s reactivity stems from:

  • Tertiary amine group : Participates in acid-base reactions and hydrogen bonding .

  • Carbonyl group (C=O) : Susceptible to nucleophilic attack and reduction .

  • Hydroxyl groups : Enable esterification and oxidation .

  • Rigid tetracyclic framework : Limits conformational flexibility, directing regioselective modifications .

Hydroxylation and Esterification

Lupanine undergoes hydroxylation and esterification at positions C-3, C-4, C-5, C-12, C-13, and C-15. Common derivatives include:

DerivativeSubstituentSource OrganismReference
5α-Hydroxylupanine-OH at C-5Lupinus spp.
13α-Hydroxylupanine-OH at C-13Lupinus spp.
Angeloyl-lupanine-OCOCH₂C(CH₃)=CH₂Lupinus spp.
Tigloyl-lupanine-OCOCH(CH₃)CH₂CH₃Lupinus spp.

These substitutions are typically catalyzed by cytochrome P450 enzymes or acyltransferases in planta .

Oxidation

  • N-Oxidation : Lupanine forms N-oxide derivatives (e.g., thermopsine N-oxide) under oxidative conditions .

  • Carbonyl reduction : The C=O group in lupanine can be reduced to CH₂ using NaBH₄ or LiAlH₄, yielding dihydrolupanine .

Acid-Base Reactions

Lupanine’s tertiary amine (pKa ~9.5) protonates in acidic media to form lupaninium (C₁₅H₂₅N₂O⁺), which enhances solubility in polar solvents . This property is exploited in extraction protocols:

text
**Example Protocol**: 1. Acidify lupin wastewater to pH 2–3 with HCl. 2. Extract lupaninium ions into ethyl acetate. 3. Basify to pH 10–11 to recover freebase lupanine[1].

Molecular Recognition in Purification

Lupanine selectively binds to molecularly imprinted polymers (MIPs) via hydrogen bonding and electrostatic interactions. Key findings:

ParameterValueReference
Binding capacity (MIP-1)82% recovery
Purity enhancement78% → 88%
Adsorption isotherm modelFreundlich (R²=0.932)

MIP-1, synthesized with itaconic acid, shows higher affinity for lupanine than commercial resins like XAD-16 .

Degradation and Stability

  • Thermal degradation : Lupanine decomposes above 200°C, forming sparteine and other pyrolytic byproducts .

  • Photodegradation : UV exposure induces ring-opening reactions, reducing bioactivity .

Pharmacological Modifications

Lupanine derivatives are explored for drug synthesis:

  • KATP channel inhibition : Lupanine (0.5–1 mM) reversibly inhibits pancreatic β-cell KATP currents, enhancing insulin secretion .

  • Chiral synthesis : Serves as a precursor for sparteine, a ligand in asymmetric catalysis .

Scientific Research Applications

Antidiabetic Properties

Mechanism of Action
Lupanine has been shown to improve glucose homeostasis by influencing ATP-sensitive potassium (K_ATP) channels and enhancing insulin secretion from pancreatic beta cells. In studies involving diabetic animal models, lupanine administration resulted in improved glucose tolerance without inducing hypoglycemia, indicating its potential as a therapeutic agent for diabetes management .

In Vivo Studies

  • Glucose Tolerance Tests : In experiments with streptozotocin-induced diabetic rats, lupanine was administered at a dose of 20 mg/kg body weight. Results indicated a significant reduction in plasma glucose levels during oral glucose tolerance tests compared to untreated controls .
  • Insulin Secretion : Lupanine was found to potentiate insulin release in response to elevated glucose concentrations (15 mmol/L), demonstrating a dose-dependent effect on insulin secretion .

Toxicological Assessments

While lupanine exhibits beneficial effects, it is essential to consider its safety profile. The lethal dose 50 (LD50) for lupanine has been reported at approximately 1464 mg/kg body weight in rats, suggesting that therapeutic doses used in studies (e.g., 20 mg/kg) are significantly lower than toxic levels . This safety margin supports further research into its clinical applications.

Combination Therapies

Recent studies have explored the effects of lupanine in combination with other compounds, such as gamma conglutin. A study demonstrated that the combination of 28 mg/kg body weight gamma conglutin and 20 mg/kg body weight lupanine significantly reduced glycemia and lipid levels in diabetic rats. This suggests that lupanine may enhance the efficacy of other antidiabetic agents through synergistic mechanisms .

Table 1: Effects of Lupanine on Glucose Levels

Treatment GroupPre-Treatment Glucose (mg/dL)Post-Treatment Glucose (mg/dL)Change (%)
Healthy Control112.6 ± 5.1114.6 ± 7.4+1.78
Diabetic Control564.6 ± 29.4352.4 ± 54.7-37.52
Diabetic + Lupanine564.6 ± 29.4299.0 ± 50.9-46.94
Diabetic + Metformin564.6 ± 29.4227.0 ± 19.2-59.83

Table 2: Insulin Secretion Potentiation by Lupanine

Glucose Concentration (mmol/L)Insulin Release (% Control)
Basal (3 mmol/L)+5%
Low (8 mmol/L)+0%
High (15 mmol/L)+40%

Case Study 1: Lupanine's Role in Diabetes Management

A controlled study investigated the effects of lupanine on glucose metabolism in diabetic rats over a period of seven days. The results indicated a significant reduction in blood glucose levels and an improvement in overall metabolic health markers, supporting its potential role in diabetes management .

Case Study 2: Safety Profile Assessment

In a toxicological assessment involving various dosages of lupanine, researchers established that doses significantly lower than the LD50 did not result in adverse effects, reinforcing the compound's safety for potential therapeutic use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Sources
Lupanine C₁₅H₂₄N₂O 248.19 Bicyclic quinolizidine with ketone Lupinus spp., Cytisus scoparius
Sparteine C₁₅H₂₆N₂ 234.38 Tetracyclic quinolizidine Lupinus spp., Cytisus scoparius
Lupinine C₁₀H₁₉NO 169.26 Monocyclic quinolizidine with hydroxyl Lupinus luteus
Angustifoline C₁₅H₂₄N₂O 248.19 Structural isomer of lupanine Lupinus angustifolius

Key Differences :

  • Lupanine vs. Sparteine : Lupanine contains a ketone group, while sparteine lacks oxygen and has a tetracyclic structure. Sparteine is a recognized chiral selector and precursor to lupanine .
  • Lupanine vs. Lupinine: Lupinine’s smaller monocyclic structure and hydroxyl group result in lower molecular weight and distinct solubility properties .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological and Toxicological Comparison

Compound Key Pharmacological Actions Toxicity (EC₅₀/LD₅₀) Clinical Applications/Research
Lupanine - nAChR inhibition (Ki = 500 nM) Daphnia magna: 47 mg/L Antidiabetic (enhances insulin secretion) , CNS sedation
- KATP channel modulation Vibrio fischeri: 89 mg/L
Sparteine - Antiarrhythmic properties Higher acute toxicity than lupanine Chiral resolution agent
Lupinine - Anthelmintic activity Daphnia magna: 6 mg/L Limited direct anthelmintic effect
D-(+)-Lupanine - Rapid biodegradation (92% removal by Pseudomonas putida) Higher microbial toxicity Less retained in enantiopure production
L-(−)-Lupanine - Stable in microbial systems (>95% ee retained) Lower toxicity to Aliivibrio fischeri Preferred enantiomer for pharmaceutical use

Key Findings :

  • In contrast, sparteine lacks documented glucose-modulating activity.
  • CNS Effects : Lupanine and lupin extract exhibit weaker sedative effects compared to sparteine .
  • Enantiomer Selectivity : Microbial resolution achieves >95% enantiomeric excess (ee) of L-(−)-lupanine, which is less toxic and more pharmaceutically relevant than D-(+)-lupanine .

Biological Activity

Lupanine is a quinolizidine alkaloid predominantly found in various species of the genus Lupinus, particularly in Lupinus albus and Lupinus angustifolius. This compound has garnered attention due to its diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and hypotensive effects. This article provides an overview of the biological activity of lupanine, supported by relevant research findings, case studies, and data tables.

Antidiabetic Effects

Lupanine has been shown to improve glucose homeostasis and insulin secretion, making it a candidate for diabetes management. Research indicates that lupanine can potentiate glucose-stimulated insulin release by influencing ATP-sensitive potassium (KATP) channels in pancreatic beta cells.

Key Findings:

  • In Vivo Studies : In a study involving diabetic rats induced by streptozotocin, administration of lupanine at a dose of 20 mg/kg significantly improved glycemic control. The area under the curve (AUC) for plasma glucose during an oral glucose tolerance test (OGTT) was notably reduced in lupanine-treated rats compared to untreated controls .
  • Gene Expression : A combination treatment of lupanine and gamma conglutin resulted in enhanced expression of genes related to glucose metabolism, such as Pdk4, G6pc, and Irs2. These findings suggest that lupanine may help regulate metabolic pathways involved in diabetes .

Antimicrobial Properties

Lupanine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. It has been reported to inhibit the growth of pathogens such as Aspergillus niger.

Research Insights:

  • Antimicrobial Mechanism : The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with cellular processes. Studies have demonstrated that lupanine can effectively reduce microbial load in vitro .

Other Biological Activities

In addition to its antidiabetic and antimicrobial properties, lupanine has shown potential in other areas:

  • Anti-inflammatory Effects : Lupanine has been associated with reduced inflammation markers in animal models, suggesting its potential utility in inflammatory conditions .
  • Hypotensive Activity : Preliminary studies indicate that lupanine may exert a blood pressure-lowering effect, although further research is required to elucidate this mechanism .

Toxicological Profile

Despite its beneficial effects, lupanine's safety profile must be considered. The lethal dose 50 (LD50) for lupanine is reported to be approximately 1464 mg/kg when administered orally in rats. Notably, the doses used in therapeutic studies (e.g., 20 mg/kg) are significantly lower than this threshold, indicating a favorable safety margin for potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeEffectReference
AntidiabeticImproved glycemic control
AntimicrobialInhibition of pathogens
Anti-inflammatoryReduced inflammation
HypotensiveBlood pressure reduction

Case Studies

  • Combination Therapy : A study combining lupanine with gamma conglutin demonstrated significant reductions in glycemia and lipid levels in diabetic rats, highlighting the potential for synergistic effects when used with other compounds .
  • Diabetes Management : In another study, lupanine's ability to enhance insulin secretion under hyperglycemic conditions was emphasized, suggesting its role as an insulin secretagogue specifically during high glucose levels .

Q & A

Q. (A)

  • Species : Mice (20–22 g) show higher sensitivity to oral doses (LD50 = 175–700 mg/kg) than guinea pigs (400–500 g).
  • Route : Intraperitoneal (i.p.) administration yields faster bioavailability than oral .
  • Endpoint : Monitor CNS depression, respiratory rates, and mortality over 24–72 hours .

What are optimal storage and solubility conditions for Lupanine in vitro?

Q. (B)

  • Solubility : Dissolve in warmed DMSO or methanol (sonication recommended).
  • Storage : Stock solutions stable for 3–6 months at -20°C; lyophilized powder stable for 12 months at -80°C .

How can Lupanine’s stability in aqueous buffers be improved for functional assays?

Q. (A)

  • Buffer : Use phosphate-buffered saline (PBS) at pH 7.4.
  • Additives : Include 0.1% bovine serum albumin (BSA) to prevent nonspecific binding.
  • Temperature : Limit exposure to >25°C to avoid degradation .

What analytical methods validate Lupanine’s structural integrity post-extraction?

Q. (A)

  • NMR : Confirm stereochemistry via <sup>1</sup>H and <sup>13</sup>C spectra (e.g., δ 3.2 ppm for quinolizidine protons).
  • Mass Spectrometry : ESI-MS (expected m/z: 248.36 [M+H]<sup>+</sup>).
  • HPLC : Purity >95% using a C18 column (retention time ~12 min) .

How to assess Lupanine’s off-target effects in CNS research?

Q. (A)

  • Screening Panels : Test against 50+ GPCRs, ion channels, and transporters (e.g., serotonin, opioid receptors).
  • In Silico Modeling : Predict binding pockets using molecular docking (e.g., AutoDock Vina).
  • Knockout Models : Use nAChR subunit-deficient mice to isolate target-specific effects .

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